spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 . It is a key building block in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one core .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to a variety of products .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.71 g/mol . It is a solid at room temperature . The melting point of this compound is greater than 300°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Spirooxazine derivatives have been synthesized and structurally characterized, showcasing their potential in material science and chemical synthesis. For example, the synthesis and photochromic properties of spirooxazine derivatives, including those containing nitrogen heterocycles, have been extensively studied. These compounds exhibit unique behaviors such as thermochromism and acidichromism when dissolved in different solvents or embedded in polymeric matrices, indicating their potential in developing photoresponsive materials (Zhou et al., 2014).
Photochromic Properties
The photochromic properties of spirooxazine derivatives have been explored, revealing their excellent photochromism in various solvents. This property is significant for applications in smart materials and molecular switches, where the compound's color changes in response to light exposure (Li et al., 2015).
Potential Therapeutic Applications
Chemical Synthesis and Process Development
The development of novel synthesis processes for spirooxazine compounds has been reported, improving yield and scalability. These advancements are crucial for the large-scale production of these compounds for research and industrial applications (Mowrey et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNADLUDHFUAJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516511 |
Source
|
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride | |
CAS RN |
85732-37-2 |
Source
|
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.